molecular formula C10H11NS2 B8274987 3,4-Bis(methylthio)benzyl cyanide

3,4-Bis(methylthio)benzyl cyanide

Cat. No.: B8274987
M. Wt: 209.3 g/mol
InChI Key: XPMHPOMWKFLEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(methylthio)benzyl cyanide is a useful research compound. Its molecular formula is C10H11NS2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11NS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-[3,4-bis(methylsulfanyl)phenyl]acetonitrile

InChI

InChI=1S/C10H11NS2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3

InChI Key

XPMHPOMWKFLEGB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)CC#N)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

42.5 g (0.194 mol) of 1,2-bis(methylthio)-4-chloromethyl-benzene and 25.3 g (0.388 mol) of potassium cyanide are stirred at ambient temperature in 200 ml of DMSO. When the starting material can no longer be detected by GC analysis, the brown solution is poured into ice/water and extracted with acetic acid acetate and the organic phase is dried over magnesium sulfate. After evaporation 34.8 g (85.7%) of 3,4-bis(methylthio)-benzyl cyanide are obtained as brown substance. The 1H-NMR-spektra data (CDCl3) are in accordance with the proposed structure of the compound: 7.24-7.06 ppm (s and d, 3 aromatic H), 3.70 ppm (s, 2H), 2.47 ppm (s, CH3S) and 2.45 ppm (2 s, CH3S).
Name
1,2-bis(methylthio)-4-chloromethyl-benzene
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.